3-methylbenzene-1-sulfonyl isocyanate CAS number 194543-40-3
3-methylbenzene-1-sulfonyl isocyanate CAS number 194543-40-3
Topic: 3-Methylbenzene-1-sulfonyl Isocyanate (CAS 194543-40-3): Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.
Executive Summary: The Regiochemical Tuner
3-Methylbenzene-1-sulfonyl isocyanate (CAS 194543-40-3), often referred to as m-toluenesulfonyl isocyanate, represents a specialized electrophilic building block in the medicinal chemist’s arsenal. While its para-isomer (PTSI) is ubiquitous as a moisture scavenger and general reagent, the meta-isomer offers a distinct steric and electronic profile for Structure-Activity Relationship (SAR) exploration.
This guide moves beyond basic catalog data to explore the application logic of this molecule. It serves as a critical intermediate for installing the sulfonylurea pharmacophore—a moiety central to antidiabetics (e.g., glibenclamide analogs) and herbicides—while allowing researchers to probe the metabolic and binding consequences of meta-substitution on the aromatic ring.
Chemical Identity & Physical Properties[1][2][3][4][5]
Unlike standard alkyl isocyanates, the sulfonyl group attached to the nitrogen dramatically enhances the electrophilicity of the isocyanate carbon.
| Property | Data | Note |
| CAS Number | 194543-40-3 | Distinct from p-isomer (4083-64-1) |
| IUPAC Name | 3-Methylbenzene-1-sulfonyl isocyanate | Also: m-Tosyl isocyanate |
| Molecular Formula | C₈H₇NO₃S | |
| Molecular Weight | 197.21 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~275°C (Predicted) / ~144°C at 13 hPa | High boiling point requires vacuum distillation for purification. |
| Density | ~1.29 g/mL | Denser than water. |
| Solubility | DCM, THF, Toluene, Acetonitrile | Reacts violently with water/alcohols. |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Extremely hygroscopic. |
Expert Insight: Electronic & Reactivity Profile
To use this reagent effectively, one must understand the electronic push-pull mechanism that differentiates it from its para-isomer.
The "Meta" Advantage
In the para-isomer (PTSI), the methyl group donates electron density into the aromatic ring via both induction and hyperconjugation . This electron density is partially delocalized to the sulfonyl group, slightly stabilizing the isocyanate and reducing its electrophilicity.
In 3-methylbenzene-1-sulfonyl isocyanate , the methyl group is in the meta position relative to the sulfonyl group.
-
Reduced Hyperconjugation: The resonance overlap between the methyl group and the sulfonyl group is geometrically interrupted.
-
Inductive Dominance: The methyl group exerts a weak inductive (+I) effect but lacks the resonance stabilization found in the para isomer.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways of this molecule: the desired synthesis of sulfonylureas versus the destructive hydrolysis pathway.
Figure 1: Divergent reactivity pathways. The upper path yields the target pharmacophore; the lower path represents the primary degradation mode and safety hazard.
Experimental Protocol: Synthesis of m-Tolyl Sulfonylureas
This protocol is designed for the synthesis of a sulfonylurea library candidate, utilizing 3-methylbenzene-1-sulfonyl isocyanate to react with a secondary amine.
Objective: Synthesis of N-(3-methylbenzenesulfonyl)-N'-cyclohexylurea.
Reagents
-
3-Methylbenzene-1-sulfonyl isocyanate (1.0 equiv)
-
Cyclohexylamine (1.05 equiv)
-
Dichloromethane (DCM), Anhydrous (Solvent)
-
Triethylamine (0.1 equiv, optional catalyst for sluggish amines)
Step-by-Step Methodology
-
System Preparation (Critical):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).
-
Why: Even trace moisture will consume the isocyanate, releasing CO₂ and generating the sulfonamide impurity (see Fig 1), which is difficult to separate from the urea product.
-
-
Solvation:
-
Charge the flask with Cyclohexylamine (1.05 equiv) and anhydrous DCM (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Why: The reaction is exothermic. Cooling prevents thermal decomposition and controls the reaction rate.
-
-
Addition:
-
Dissolve 3-methylbenzene-1-sulfonyl isocyanate in a minimal amount of anhydrous DCM in a separate syringe or dropping funnel.
-
Add the isocyanate solution dropwise to the amine solution over 15 minutes.
-
Observation: No gas evolution should occur. Bubbling indicates moisture contamination (CO₂ release).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Validation: Monitor by TLC or LC-MS. The isocyanate peak (often not visible on UV, but reactive) will disappear; the product mass [M+H]⁺ will appear.
-
-
Workup:
-
Option A (Precipitation): If the product precipitates, filter and wash with cold DCM/Hexane.
-
Option B (Extraction): Wash the organic layer with 1M HCl (to remove excess amine) followed by Brine. Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Recrystallization from EtOAc/Hexane is preferred over chromatography, as sulfonylureas can streak on silica gel due to their acidity (pKa ~5).
-
Safety & Handling (HSE Mandates)
Hazard Classification:
-
Lachrymator: Causes severe eye and respiratory irritation.[1]
-
Sensitizer: Potential for occupational asthma upon inhalation.[1]
-
Pressure Hazard: Reacts with water to release CO₂.
Self-Validating Safety System:
-
The "Pop" Test: Never store this reagent in a sealed glass vial without a secondary containment or pressure-relief mechanism if the septum has been punctured. Moisture ingress generates CO₂, which can detonate sealed vials.
-
Quenching Spills: Do not use water.[2] Cover spills with solid absorbent (sand/vermiculite), then treat with a mixture of water/ethanol/ammonia in a well-ventilated hood to neutralize slowly.
References
-
Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: p-Toluenesulfonyl isocyanate (Analogous hazard data). Retrieved from
-
National Institutes of Health (NIH). (2024). Isocyanate-based multicomponent reactions. PMC. Retrieved from
-
ChemicalBook. (2024). 3-Methylbenzene-1-sulfonyl isocyanate Product Description. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonylureas. Retrieved from
